2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate
Overview
Description
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a phenothiazine core, a chloro substituent, and a carbodithioate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate typically involves multiple steps, starting from readily available precursors One common route involves the chlorination of phenothiazine to introduce the chloro substituent This is followed by the formation of the oxoethyl group through a reaction with an appropriate aldehyde or ketone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving phenothiazine derivatives.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects.
Industry: Potential use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate would depend on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. The presence of the chloro and carbodithioate groups may influence the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antiemetic and antihistamine.
Uniqueness
2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl 2-methylpiperidine-1-carbodithioate is unique due to the presence of the carbodithioate group, which is not commonly found in other phenothiazine derivatives. This group may confer unique chemical and pharmacological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
[2-(2-chlorophenothiazin-10-yl)-2-oxoethyl] 2-methylpiperidine-1-carbodithioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS3/c1-14-6-4-5-11-23(14)21(26)27-13-20(25)24-16-7-2-3-8-18(16)28-19-10-9-15(22)12-17(19)24/h2-3,7-10,12,14H,4-6,11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBYXECFYGFQOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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